molecular formula C19H34O9Si B12076200 Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside

Cat. No.: B12076200
M. Wt: 434.6 g/mol
InChI Key: DZCGETIINZOISC-UHFFFAOYSA-N
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Description

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is a synthetic chemical compound belonging to the group of oligosaccharides and monosaccharides. This compound is often used in the synthesis of complex carbohydrates and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside using tert-butyldimethylsilyl chloride (TBDMSCl) and acetylation using acetic anhydride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-6-O-(tert.-butyldimethylsilyl)-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in glycosylation reactions and form stable glycosidic bonds. These interactions are crucial in various biological processes and synthetic applications .

Properties

Molecular Formula

C19H34O9Si

Molecular Weight

434.6 g/mol

IUPAC Name

[4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3

InChI Key

DZCGETIINZOISC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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